Brd4-IN-8 -

Brd4-IN-8

Catalog Number: EVT-15271541
CAS Number:
Molecular Formula: C23H21N3O3
Molecular Weight: 387.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Brd4-IN-8 is a selective inhibitor targeting the bromodomain-containing protein 4 (BRD4), which is integral to various cellular processes, including transcriptional regulation and chromatin remodeling. The compound has gained attention due to its potential therapeutic applications in cancer and inflammatory diseases, as it disrupts the interaction between BRD4 and acetylated lysine residues on histones, thereby modulating gene expression.

Source

Brd4-IN-8 was developed through a series of chemical modifications aimed at enhancing its binding affinity to BRD4. The synthesis of this compound has been documented in various studies, highlighting its effectiveness in inhibiting BRD4's function by competing with acetylated lysines for binding.

Classification

Brd4-IN-8 falls under the category of small-molecule inhibitors and is classified as a member of the bromodomain and extraterminal (BET) family of inhibitors. These compounds are known for their role in epigenetic regulation by targeting bromodomains, which recognize acetylated lysines on histones.

Synthesis Analysis

Methods

The synthesis of Brd4-IN-8 involves several key steps:

  1. Starting Materials: The synthesis typically begins with substituted aromatic compounds that serve as precursors.
  2. Nucleophilic Substitution: A common approach includes nucleophilic substitution reactions using benzyl bromide in the presence of a base such as potassium carbonate to yield O-benzyl protected derivatives.
  3. Reductive Amination: The introduction of amine groups is achieved through reductive amination, often utilizing methylamine in an anhydrous solvent.
  4. Cyclization: Key structural features are generated through cyclization reactions, which may involve transition metals like copper for catalysis.
  5. Final Modifications: Debenzylation and further functional group modifications are performed to achieve the final structure of Brd4-IN-8.

Technical details regarding reaction conditions, yields, and purification methods are crucial for replicating the synthesis effectively .

Molecular Structure Analysis

Structure

Brd4-IN-8 features a complex molecular structure characterized by multiple rings and functional groups that enhance its binding affinity to BRD4. The compound's structural design allows it to mimic acetylated lysine, facilitating competitive inhibition.

Data

The molecular formula and weight, along with specific structural features such as hydrogen bond donors and acceptors, are essential for understanding its interaction with BRD4. Crystallographic studies have provided insights into the precise orientation of Brd4-IN-8 within the binding pocket of BRD4 .

Chemical Reactions Analysis

Reactions

Brd4-IN-8 undergoes various chemical reactions that are significant for its functionality:

  1. Binding Interactions: The primary reaction involves binding to the acetyl-lysine recognition site on BRD4, where it competes with natural substrates.
  2. Hydrogen Bonding: Key interactions include hydrogen bonds with specific amino acid residues within the BRD4 binding domain, such as Asn140 and Tyr97.
  3. Conformational Changes: Upon binding, Brd4-IN-8 induces conformational changes in BRD4 that inhibit its activity .

Technical details regarding these interactions can be elucidated through molecular docking studies and kinetic assays.

Mechanism of Action

Process

Brd4-IN-8 functions primarily by disrupting the association between BRD4 and acetylated histones:

Data

Experimental data from inhibition assays demonstrate Brd4-IN-8's potency in reducing BRD4 activity in various cancer cell lines.

Physical and Chemical Properties Analysis

Physical Properties

Brd4-IN-8 exhibits specific physical properties such as:

  • Melting Point: Characteristic melting points can indicate purity and stability.
  • Solubility: Solubility profiles in different solvents provide insights into its bioavailability.

Chemical Properties

The chemical properties include:

  • Reactivity: The compound's reactivity with biological targets is critical for its function.
  • Stability: Stability under physiological conditions is essential for therapeutic applications.

Relevant data on these properties can be derived from standard analytical techniques such as NMR spectroscopy and mass spectrometry .

Applications

Brd4-IN-8 has several scientific uses:

  1. Cancer Research: Its ability to inhibit BRD4 makes it a valuable tool in studying cancer cell proliferation and survival mechanisms.
  2. Inflammatory Diseases: The compound's role in modulating inflammatory responses positions it as a candidate for therapeutic development against autoimmune conditions.
  3. Epigenetic Studies: As a bromodomain inhibitor, Brd4-IN-8 aids in elucidating the role of epigenetics in gene regulation .
Introduction to BRD4 as a Therapeutic Target in Epigenetic Regulation

BRD4’s Role in Transcriptional Elongation and Super-Enhancer Activation

BRD4, a member of the Bromodomain and Extra-Terminal (BET) protein family, functions as a master regulator of RNA polymerase II (Pol II)-mediated transcription. Its primary mechanism involves binding to acetylated histone marks via tandem bromodomains (BD1 and BD2), positioning it at promoter-proximal regions and distal regulatory elements. BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex – comprising CDK9 and cyclin T1/T2 – which phosphorylates the C-terminal domain (CTD) of Pol II at serine 2 (Ser2). This phosphorylation event releases Pol II from promoter-proximal pausing, enabling productive transcriptional elongation [2] [5].

Beyond elongation control, BRD4 localizes to super-enhancers (SEs), which are dense clusters of enhancer elements governing expression of genes critical for cell identity and oncogenesis. At SEs, BRD4 acts as a scaffolding protein that stabilizes the Mediator complex and lineage-specific transcription factors (e.g., MYC, NF-κB), forming phase-separated condensates that drive high-amplitude transcription of oncogenes like MYC and BCL2. Inhibition of BRD4 displaces it from SEs, causing preferential disruption of SE-driven transcription networks in cancer cells compared to typical enhancers [1] [7]. Recent studies demonstrate that BRD4 also prevents R-loop accumulation (DNA:RNA hybrids) by ensuring efficient transcriptional progression, thereby averting transcription-replication conflicts and DNA damage – an additional vulnerability exploitable in cancer therapy [10].

Table 1: Key Functional Domains of BRD4 and Their Roles in Transcription

DomainStructureFunctionBiological Consequence
Bromodomain BD14 α-helices, ZA/BC loopsBinds di-acetylated lysine (e.g., H4K5acK8ac)Chromatin anchoring at promoters/enhancers
Bromodomain BD2Structurally distinct hydrophobic pocketPrefers mono-acetylated lysine (e.g., H3K14ac)Stabilizes TF interactions (e.g., RELA, TWIST)
ET Domain3 α-helices, protein interactionBinds transcription complexes (Mediator) and modifiers (JMJD6, NSD3)Chromatin remodeling and enhancer-promoter looping
P-TEFb InteractionC-terminal regionRecruits CDK9/Cyclin T1 to phosphorylate Pol II CTD at Ser2Release of paused Pol II into elongation

BET Family Proteins as Chromatin Readers: Structural and Functional Specificity

The BET family (BRD2, BRD3, BRD4, BRDT) shares conserved structural features: two N-terminal bromodomains (BD1, BD2) and an extraterminal (ET) domain. Bromodomains adopt a left-handed four-helix bundle (αZ, αA, αB, αC) forming a hydrophobic pocket that recognizes acetylated lysine residues. A distinguishing feature of BET bromodomains is their ability to bind two acetylated lysine residues simultaneously via conserved asparagine (Asn140 in BRD4 BD1) and a network of hydrogen bonds – a capability termed "di-acetyl recognition" [5] [9]. Despite structural similarities, BRD4 exhibits unique functional properties:

  • P-TEFb Specificity: Unlike other BET members, BRD4 directly binds P-TEFb via its C-terminal domain (PID) and acetylated cyclin T1 via BD2, positioning it uniquely in elongation control [5].
  • Isoform Diversity: BRD4 exists as long (BRD4-L) and short (BRD4-S) isoforms. BRD4-L contains a C-terminal P-TEFb interaction domain, enabling transcriptional activation, while BRD4-S lacks this domain but retains chromatin-binding capacity, potentially acting as a dominant-negative regulator [9].
  • Non-Histone Interactions: BRD4 binds acetylated non-histone proteins, including transcription factors (RELA-K310ac, TWIST), linking epigenetic reading to signaling pathways. This specificity arises from sequence divergence in ZA/BC loops between BD1 and BD2 [7] [9].

BRD4’s ET domain facilitates interactions distinct from other BET proteins. It recruits chromatin modifiers like the arginine demethylase JMJD6 and the methyltransferase NSD3, enabling localized chromatin remodeling independent of bromodomain function. This domain also supports BRD4’s role in DNA damage response and telomere maintenance – functions extending beyond canonical transcriptional regulation [5] [8].

Rationale for Targeting BRD4 in Oncogenic and Inflammatory Pathways

BRD4 dysregulation is a hallmark of diverse pathologies, making it a compelling therapeutic target:

  • Oncogenic Dependencies: In hematologic malignancies (e.g., AML, multiple myeloma) and solid tumors (e.g., NUT midline carcinoma, breast cancer), BRD4 sustains expression of oncogenes (MYC, BCL2, BCL6) by occupying their super-enhancers. Chromosomal translocations (e.g., t(15;19) forming BRD4-NUT) create fusion oncoproteins that arrest epithelial differentiation. BRD4 also maintains telomere integrity and suppresses replication stress, safeguarding cancer cell viability [1] [5] [10].

  • Inflammatory Circuitry: BRD4 integrates epigenetic and inflammatory signaling by binding acetylated NF-κB subunit RELA at K310. This stabilizes RELA on chromatin, amplifying transcription of cytokines (IL-6, TNF-α), chemokines (CXCL10), and immune receptors (PD-L1). In macrophages, BRD4 licenses NLRP3 inflammasome activation and primes pro-IL-1β transcription, linking it to sterile inflammation and tumor microenvironments [3] [7] [9].

  • Metabolic and Senescence Programs: In adipose tissue inflammation, BRD4 drives RORC-dependent IL-17/IL-22 production, promoting insulin resistance and pre-malignant transformation. Within senescent cancer cells, BRD4 upregulates the senescence-associated secretory phenotype (SASP), secreting factors (IL-8, BMP2) that remodel tumor stroma [3] [5].

Table 2: BRD4 in Disease Pathways and Therapeutic Rationale for Inhibition

Disease ContextKey BRD4-Dependent MechanismsTherapeutic Vulnerability
Hematologic MalignanciesSE-mediated MYC expression; BCL2 survival signalingSynthetic lethality with BCL2 inhibitors (venetoclax)
NUT Midline CarcinomaBRD4-NUT fusion blocks differentiation; hijacks SEsBET inhibition dissociates fusion protein from chromatin
Triple-Negative Breast CancerBinds di-acetylated TWIST; activates EMT programsDisruption of TWIST-BRD4 interface suppresses metastasis
Chronic InflammationNF-κB/RELA co-activation; inflammasome primingAttenuates cytokine storms in autoimmune conditions
Obesity-Associated CancerRORC-driven IL-17/IL-22; FGF2-mediated transformationSuppresses pro-tumorigenic inflammation in visceral fat

The structural and functional uniqueness of BRD4 among BET proteins, coupled with its central position in disease-relevant transcription networks, provides a robust rationale for developing isoform-selective or function-specific inhibitors like BRD4-IN-8.

Properties

Product Name

Brd4-IN-8

IUPAC Name

N-ethyl-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-4-phenoxybenzamide

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C23H21N3O3/c1-3-24-22(27)15-9-10-20(29-16-7-5-4-6-8-16)18(13-15)19-14-26(2)23(28)21-17(19)11-12-25-21/h4-14,25H,3H2,1-2H3,(H,24,27)

InChI Key

CIFLXEVIBRCRMF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)C3=CN(C(=O)C4=C3C=CN4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.